5-(5-Chloro-2-thienyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

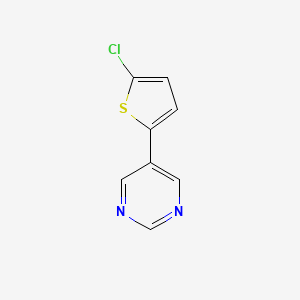

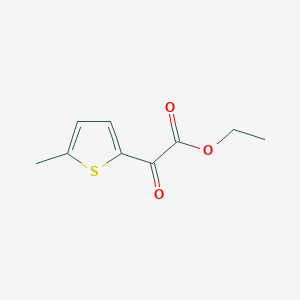

5-(5-Chloro-2-thienyl)pyrimidine is a chemical compound with the molecular formula C8H5ClN2S and a molecular weight of 196.66 . It is a pyrimidine derivative, which is a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 5-(5-Chloro-2-thienyl)pyrimidine includes a pyrimidine ring attached to a thiophene ring via a carbon atom . The thiophene ring contains a sulfur atom, which can influence the molecule’s reactivity and interactions .Chemical Reactions Analysis

While specific chemical reactions involving 5-(5-Chloro-2-thienyl)pyrimidine are not detailed in the literature, pyrimidines in general are known to participate in a variety of reactions . For instance, they can undergo reactions with various amidinium salts to produce target compounds .Scientific Research Applications

Synthesis of New Derivatives

Research has focused on synthesizing new derivatives of 5-(5-Chloro-2-thienyl)pyrimidine, exploring various chemical modifications to create compounds with potential biological and chemical applications. Notably, the synthesis of new 5-aryl pyrido thieno tetrazolopyrimidine derivatives through a facile one-step synthesis has been reported, highlighting the chemical versatility of thienopyrimidine compounds (Davoodnia et al., 2007).

Development of Antimicrobial and Anti-inflammatory Agents

Research has led to the creation of thienopyrimidine derivatives that exhibit significant antimicrobial and anti-inflammatory properties. The strategic incorporation of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been found to enhance these biological activities, prompting the synthesis of novel compounds tested as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Biological Applications and Sensor Development

Antitumor and Radioprotective Activities

A variety of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their radioprotective and antitumor activities. The structural diversity of these compounds allows for the exploration of their potential in cancer therapy, showcasing promising results in specific applications (Alqasoumi et al., 2009).

Sensor Properties

The development of sensors based on 5-(5-Chloro-2-thienyl)pyrimidine derivatives has been explored, particularly in the context of fluorescent sensors. A study demonstrated the synthesis of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines with star-shaped D–π–A systems, exhibiting potential as polarity or proton sensors due to their strong fluorosolvatochromic properties and sensitivity to protons, which could be leveraged for environmental monitoring or biological applications (Muraoka et al., 2016).

Mechanism of Action

Target of Action

5-(5-Chloro-2-thienyl)pyrimidine, a derivative of pyrimidine, has been found to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The existence of a carboxamide moiety at position-5 of these pyrimidines is crucial for the anti-inflammatory effect .

Biochemical Pathways

It is suggested that the compound may inhibit the expression and activities of certain vital inflammatory mediators , thereby affecting the inflammatory pathways in the body.

Result of Action

The result of the action of 5-(5-Chloro-2-thienyl)pyrimidine is primarily its anti-inflammatory effects . By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation in the body.

properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2S/c9-8-2-1-7(12-8)6-3-10-5-11-4-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODVLVBUODPADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CN=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Chloro-2-thienyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)